molecular formula C19H16N4 B2565735 3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline CAS No. 932240-90-9

3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline

Cat. No.: B2565735
CAS No.: 932240-90-9
M. Wt: 300.365
InChI Key: NJZULBXMGDVDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as versatile frameworks for designing biologically active molecules . Pyrazolo[1,5-a]pyrimidines are known to be potent inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) . This makes them valuable tools for researching cell cycle regulation and oncology targets. Furthermore, extensive structure-activity relationship (SAR) studies on closely related analogues have demonstrated that this chemical class can exhibit potent inhibitory activity against mycobacterial ATP synthase, highlighting its potential in infectious disease research, particularly for tuberculosis . The specific substitution pattern of this compound, featuring a 7-aniline group, offers a handle for further synthetic modification, allowing researchers to explore its interactions with biological targets and optimize properties like potency and selectivity. This product is intended for research applications such as hit-to-lead optimization, biological screening, and mechanism-of-action studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-13-18(14-6-3-2-4-7-14)19-21-11-10-17(23(19)22-13)15-8-5-9-16(20)12-15/h2-12H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZULBXMGDVDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cyclocondensation and Core Functionalization

The pyrazolo[1,5-a]pyrimidine core enables participation in cyclocondensation reactions. Key findings include:

Aza-Wittig Reactions

Reactions with iminophosphoranes (e.g., 3 ) and carbonyl-containing reagents like ethyl 3-oxo-3-phenylpropanoate yield fused heterocycles. For example:

  • Intermediate formation : The iminophosphorane reacts with carbonyl compounds to form intermediates that cyclize via elimination of ethanol or water .

  • Product : 5-Phenylpyrazolo[1,5-a]pyrimidin-7(6H)-one (4 ) forms under reflux conditions in toluene .

Conditions :

ReagentSolventTemperatureTimeYield
Ethyl 3-oxo-3-phenylpropanoateTolueneReflux2 h72%

Halogenation Reactions

The 3-position of the pyrazolo[1,5-a]pyrimidine core undergoes oxidative halogenation. A three-component reaction protocol using sodium halides (NaX) and K₂S₂O₈ in water achieves regioselective halogenation :

Optimized Halogenation Protocol

ComponentRoleConditionsOutcome
NaI (1.2 equiv)Halogen sourceWater, 80°C, 2 h3-Iodo derivatives (e.g., 3aa )
K₂S₂O₈ (1.5 equiv)OxidantAmbient air90% yield

Key Observations :

  • Water as solvent enhances reaction efficiency .

  • Electron-withdrawing substituents on aryl enaminones improve halogenation yields .

Microwave-Assisted Functionalization

Microwave irradiation enables regioselective synthesis of 7-aminopyrazolo[1,5-a]pyrimidines. For example:

  • Reactants : N-(5-Amino-4-cyano-1H-pyrazole-3-yl)-benzamide (1 ) with cinnamoyl derivatives under microwave conditions .

  • Products : 7-Amino isomers dominate (e.g., 4a–f ), contrasting traditional thermal methods favoring 5-amino isomers .

Conditions :

ParameterValue
Power300 W
Temperature120°C
Time15 min

Oxidation and Side-Chain Modifications

The aniline group undergoes oxidation and coupling reactions:

Oxidative Sulfuration

  • Reagent : Propan-2-one derivatives with sulfanyl groups.

  • Product : 1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one forms via thiol-ether linkage.

Coupling Reactions

  • Buchwald-Hartwig Amination : The aniline group participates in Pd-catalyzed cross-couplings, enabling C–N bond formation .

Biological Activity-Driven Modifications

Structural analogs exhibit antitubercular activity, with resistance linked to FAD-dependent hydroxylase (Rv1751) mutations. Modifications at the 7-position enhance target binding .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYieldSource
Aza-Wittig CyclizationEthyl 3-oxo-3-phenylpropanoate, toluenePyrazolo[1,5-a]pyrimidin-7(6H)-one72%
Oxidative IodinationNaI, K₂S₂O₈, H₂O, 80°C3-Iodo-2-methyl-7-phenyl derivative90%
Microwave SynthesisCinnamoyl derivatives, 300 W, 120°C7-Aminopyrazolo[1,5-a]pyrimidine85%

This compound’s reactivity is leveraged in medicinal chemistry for developing kinase inhibitors and antimicrobial agents . Further studies should explore its catalytic asymmetric functionalization and in vivo metabolic pathways.

Scientific Research Applications

Pharmacological Properties

The pharmacological applications of 3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline primarily revolve around its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of various kinases involved in cancer cell proliferation. Aurora kinases are particularly targeted due to their overexpression in many cancer types.
  • Cell Line Studies : In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can induce cytotoxic effects against several cancer cell lines. For example, related compounds have demonstrated IC50 values indicating effective inhibition of cell growth in breast cancer cell lines such as MDA-MB-231.

Anti-inflammatory Properties

The compound also shows promise in inflammatory conditions:

  • Phosphodiesterase Inhibition : Some derivatives have been reported to selectively inhibit phosphodiesterase enzymes involved in inflammatory pathways, suggesting potential therapeutic applications for diseases characterized by excessive inflammation.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Cell Line Studies : Demonstrated cytotoxicity against various cancer cell lines.
    • Kinase Inhibition : Effective against aurora kinases crucial for cancer cell division.
  • Antimicrobial Activity
    • Exhibits broad-spectrum antimicrobial effects against both bacteria and fungi.
  • Antioxidant Activity
    • Capable of scavenging free radicals, contributing to its antioxidant properties.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

Case Study 1: Aurora Kinase Inhibition

A study focusing on the inhibition of aurora kinases by pyrazolo[1,5-a]pyrimidine derivatives revealed significant potential for treating various cancers characterized by aberrant kinase activity.

Case Study 2: Cytotoxicity Against Cancer Cells

Research demonstrated that specific derivatives exhibited substantial cytotoxic effects with IC50 values below 30 μM across multiple cancer cell lines, indicating robust anticancer activity.

Table 1: Biological Activities of Related Pyrazolo Compounds

Compound NameStructure TypeKey ActivitiesUnique Features
This compoundPyrazolo[1,5-a]pyrimidineAnticancer, anti-inflammatoryAniline substitution enhances reactivity
Phenylpyrazolo[3,4-d]pyrimidinesPyrazolo fused with pyrimidineAnticancerDifferent ring fusion affects selectivity
Pyrazolo[1,5-b]pyrimidinesAlternative nitrogen placementAntimicrobialVaries in nitrogen positioning
AminopyrimidinesPyrimidine derivativesAntiviralLacks pyrazole structure

Mechanism of Action

The mechanism of action of 3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can disrupt various biological processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, allowing for diverse substitutions that influence physicochemical and biological properties. Below is a comparison with structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Key Differences
3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline 2-Me, 3-Ph, 7-aniline C₁₉H₁₆N₄ Benchmark compound for this analysis
3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline (from ) 3-Ph, 7-aniline C₁₈H₁₄N₄ Lacks 2-Me group; reduced steric bulk
3-{2-Methylpyrazolo[1,5-a]pyrimidin-7-yl}aniline (Entry 19, ) 2-Me, 7-aniline C₁₃H₁₂N₄ Lacks 3-Ph group; simplified structure
Zaleplon (N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide) 3-CN, 7-(N-ethylacetamide-aniline) C₁₇H₁₅N₅O Pharmacologically active; cyanide and ethylacetamide substituents

Key Observations :

  • Aniline Functionality : The free -NH₂ group in the target compound contrasts with zaleplon’s N-ethylacetamide substitution, which reduces hydrogen-bonding capacity but improves metabolic stability .
Physicochemical and Pharmacological Data

Limited experimental data are available for the target compound. However, inferences can be drawn from analogues:

  • Solubility : The 3-phenyl group likely reduces aqueous solubility compared to the unsubstituted 3-H analogue (Entry 19, ) .
  • Bioactivity: Zaleplon’s 3-cyano group and N-ethylacetamide substitution are critical for GABA_A receptor modulation, whereas the target compound’s aniline group may favor interactions with amine-binding targets (e.g., kinases) .

Biological Activity

3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are notable for their diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H16N4\text{C}_{19}\text{H}_{16}\text{N}_{4}

Key Features

  • Molecular Weight: 312.36 g/mol
  • CAS Number: 932240-90-9

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, particularly kinases, by binding to their active sites and inhibiting their functions. This inhibition can lead to the modulation of various biological pathways.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidines, including this compound. The compound has been investigated for its ability to inhibit cancer cell proliferation through several mechanisms:

  • Inhibition of Kinases: It has shown effectiveness against specific kinases involved in tumor growth and metastasis, such as c-Abl and PDGFR kinases .

Enzymatic Inhibition

This compound has demonstrated significant inhibitory activity against various enzymes:

  • Peripheral Benzodiazepine Receptor (PBR): Binding studies indicate a strong affinity for PBR, which plays a role in steroid biosynthesis modulation .

Case Studies

  • Study on Kinase Inhibition:
    • A study investigated the efficacy of pyrazolo[1,5-a]pyrimidines in inhibiting specific kinases associated with cancer progression. Results indicated that compounds similar to this compound exhibited potent inhibitory effects against c-Kit and Flt-3 kinases .
  • Antimicrobial Activity:
    • Research demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. The compound was tested against various bacterial strains and showed significant inhibition zones .

Comparative Analysis with Other Pyrazolo Compounds

Compound NameAnticancer ActivityEnzyme InhibitionOther Biological Activities
This compoundHighStrong against PBR and kinasesAntimicrobial
Compound A (e.g., 2-Pyrazoline derivatives)ModerateModerateAntimicrobial
Compound B (e.g., other pyrazolo derivatives)LowWeakAntioxidant

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline, and how can regioselectivity be ensured?

The compound is typically synthesized via cyclocondensation reactions. A regioselective one-pot method using a novel catalyst (e.g., acid/base bifunctional systems) can yield pyrazolo[1,5-a]pyrimidine scaffolds. Key steps include:

  • Condensation of β-keto esters or enaminones with 5-aminopyrazoles under reflux in ethanol or DMF.
  • Introduction of the aniline moiety via nucleophilic substitution or palladium-catalyzed coupling. Regioselectivity is confirmed by X-ray crystallography (e.g., CCDC 967390) and NMR spectroscopy (e.g., NOE experiments to resolve positional isomers) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign aromatic protons and carbons (δ 6.5–8.5 ppm for pyrimidine/aniline groups; δ 150–160 ppm for pyrimidine carbons).
  • X-ray diffraction : SHELX programs (e.g., SHELXL for refinement) resolve crystal packing and hydrogen-bonding networks. For example, methanol-solvated crystals (monoclinic P21/c space group) show planar pyrazolo-pyrimidine cores .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 327.1352 for C20H17N4).

Q. What are the primary pharmacological targets of pyrazolo[1,5-a]pyrimidine derivatives?

These compounds inhibit kinases (e.g., B-Raf), enzymes (e.g., phosphodiesterases), and receptors (e.g., A2A adenosine receptors). The aniline substituent enhances binding to hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How do crystallographic refinement challenges (e.g., twinning, disorder) affect structural analysis of this compound?

  • Twinning : Use SHELXD for initial structure solution and SHELXL for refinement with TWIN/BASF commands.
  • Disorder : Apply PART/SAME constraints for overlapping moieties (e.g., phenyl rings). High-resolution data (<1.0 Å) reduce ambiguity in electron density maps .
  • Example: A 293 K dataset for a related derivative required 10% BASF correction to model twinning .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Test compound purity (HPLC ≥98%) and solubility (DMF/PBS mixtures) to rule out assay artifacts.
  • Kinase selectivity panels : Compare IC50 values against B-Raf (0.5–1.0 µM) versus off-target kinases (e.g., CDK2 >10 µM) .
  • Metabolic stability assays : Use liver microsomes to assess whether rapid degradation explains inconsistent in vivo/in vitro results .

Q. How can computational methods predict the impact of substituent modifications on bioactivity?

  • Docking (AutoDock Vina) : Model interactions between the aniline group and kinase hinge regions (e.g., B-Raf Val482/Lys483).
  • QSAR : Correlate logP values (e.g., 2.8–3.5) with cellular permeability using CoMFA/CoMSIA models.
  • MD simulations : Assess trifluoromethyl group effects on binding pocket hydration .

Q. What are the key challenges in optimizing reaction yields for large-scale synthesis?

  • Byproduct formation : Monitor intermediates via LC-MS to identify side reactions (e.g., over-alkylation at N1 of pyrazole).
  • Catalyst selection : Bifunctional catalysts (e.g., Fe3O4@SiO2-SO3H) improve yields (70→90%) in one-pot syntheses .
  • Workflow : Use flow chemistry (H-Cube™) for reductive amination steps, achieving >95% conversion at 100°C/60 bar H2 .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for this compound Derivatives

ParameterValue (Example)Reference
Space groupP21/c
a, b, c (Å)12.34, 7.89, 15.67
Resolution (Å)0.85
R-factor0.042

Q. Table 2: Biological Activity of Analogues

SubstituentTarget (IC50)Reference
CF3 at C2B-Raf kinase (0.7 µM)
Cl at C5PDE4 (1.2 µM)
OMe at C7A2A receptor (Ki = 8 nM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.